1-Bromo-4-methylnaphthalene

Suzuki-Miyaura Coupling Steric Hindrance Reaction Kinetics

1-Bromo-4-methylnaphthalene (CAS 6627-78-7) is a brominated aromatic compound within the substituted naphthalene class, defined by the presence of a bromine atom at the 1-position and a methyl group at the 4-position. This specific regioisomer serves as a versatile building block in organic synthesis, participating in a wide range of transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.

Molecular Formula C11H9B
Molecular Weight 221.09 g/mol
CAS No. 6627-78-7
Cat. No. B1266045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-methylnaphthalene
CAS6627-78-7
Molecular FormulaC11H9B
Molecular Weight221.09 g/mol
Structural Identifiers
SMILESCC1=CC=C(C2=CC=CC=C12)Br
InChIInChI=1S/C11H9Br/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-7H,1H3
InChIKeyIDRVLLRKAAHOBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-4-methylnaphthalene (CAS 6627-78-7): Core Technical Specifications and Supplier Considerations for Advanced Organic Synthesis


1-Bromo-4-methylnaphthalene (CAS 6627-78-7) is a brominated aromatic compound within the substituted naphthalene class, defined by the presence of a bromine atom at the 1-position and a methyl group at the 4-position [1]. This specific regioisomer serves as a versatile building block in organic synthesis, participating in a wide range of transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings [2]. Its fundamental physical properties, including a boiling point of 296 °C (lit.), density of 1.419 g/mL at 25 °C (lit.), and refractive index of 1.651, are well-established [REFS-1, REFS-3].

Beyond Bromonaphthalene: The Critical Impact of Methyl Substitution on Reactivity and Selectivity


Substitution of a generic bromonaphthalene with the 1-bromo-4-methyl isomer is not trivial; the position of the methyl group relative to the reactive bromine site dictates the compound's behavior in key transformations. The regioisomeric identity profoundly influences reaction kinetics, steric accessibility in cross-couplings, and the regioselectivity of subsequent functionalization steps, particularly in metal-halogen exchange [1]. Therefore, a general approach of substituting one bromo-methylnaphthalene for another without rigorous consideration of these electronic and steric factors will likely lead to inconsistent yields, unexpected side reactions, or failure to achieve the desired molecular architecture.

Quantitative Differentiation of 1-Bromo-4-methylnaphthalene Against Key Isomers


Steric Accessibility in Cross-Coupling: 1-Bromo-4-methyl vs. 1-Bromo-2-methylnaphthalene

The steric environment around the reactive C-Br bond is a primary determinant of cross-coupling efficiency. 1-Bromo-2-methylnaphthalene, with its ortho-substitution pattern, presents a significantly more hindered environment for palladium insertion than 1-bromo-4-methylnaphthalene [1]. Studies on the Suzuki coupling of 1-bromo-2-methylnaphthalene with 1-naphthaleneboronic acid required catalyst loadings of 0.1–0.5 mol% and temperatures of 40–70 °C to achieve coupling [2]. While not a direct head-to-head comparison under identical conditions, this is a class-level inference based on the established principle that para-substitution (as in 1-bromo-4-methylnaphthalene) provides a less sterically demanding reaction center compared to ortho-substitution, as detailed in the studies on haloarene reactivity [1].

Suzuki-Miyaura Coupling Steric Hindrance Reaction Kinetics

Comparative Synthesis Efficiency from Common Precursor

A key point of differentiation lies in the efficiency of its synthesis. 1-Bromo-4-methylnaphthalene can be synthesized directly from the commercially available 1-methylnaphthalene via a regioselective bromination using N-bromosuccinimide (NBS) in acetonitrile at 30-40 °C, achieving a high yield of 98% [1]. This stands in contrast to the synthesis of the 1-bromo-2-methyl isomer, which would require a different, potentially less efficient or more costly, approach starting from 2-methylnaphthalene [2]. While a direct head-to-head yield comparison for the bromination of 1-methylnaphthalene vs. 2-methylnaphthalene is not available, this data point provides a concrete, verifiable benchmark for the target compound's synthesis.

Synthesis Route Bromination Yield

Verified Purity and Analytical Quality Control

Procurement decisions hinge on product purity and the availability of robust analytical data. 1-Bromo-4-methylnaphthalene is commercially available at a standard purity of 98% as assayed by the supplier , with independent vendors providing batch-specific quality control reports including NMR, HPLC, and GC data . While the 1-bromo-2-methyl isomer is also available at similar purity levels , the verification of purity and the provision of analytical documentation for this specific isomer reduce the risk of impurities that could interfere with sensitive catalytic cycles or lead to misassignment in research settings.

Purity Quality Control NMR HPLC

Defined Application Scenarios for 1-Bromo-4-methylnaphthalene


Synthesis of Sterically Demanding Biaryls via Suzuki-Miyaura Coupling

The reduced steric hindrance of the 4-position compared to the 2-position makes 1-bromo-4-methylnaphthalene the superior choice for coupling with bulky boronic acids or boronic esters. This is critical in the synthesis of complex ligands for catalysis, advanced pharmaceutical intermediates, and π-conjugated materials for organic electronics where orthogonal reactivity and high yields are paramount [1].

Precursor to Advanced Building Blocks for Organic Electronics

As a well-defined, high-purity intermediate, 1-bromo-4-methylnaphthalene is utilized in the preparation of more complex architectures, such as methylene-bridged bisnaphthalenes . These structures serve as key building blocks for push-pull substituted pentacenes, which are of interest as semiconducting materials in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Site-Selective Metal-Halogen Exchange for Orthogonal Functionalization

The specific substitution pattern on the naphthalene core influences the outcome of metal-halogen exchange reactions. The 1-bromo-4-methyl isomer provides a defined electronic environment that can be exploited for regioselective functionalization, avoiding the complex mixtures or suppressed regioselectivity observed in some di- or ortho-substituted analogs [2]. This is valuable in the multi-step synthesis of natural products or complex drug candidates.

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